molecular formula C19H20N2OS B2894207 (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(3,5-dimethylphenyl)methanone CAS No. 851863-73-5

(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(3,5-dimethylphenyl)methanone

Cat. No.: B2894207
CAS No.: 851863-73-5
M. Wt: 324.44
InChI Key: LIJDYVBBNNMBEA-UHFFFAOYSA-N
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Description

(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(3,5-dimethylphenyl)methanone: is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound belongs to the class of imidazole derivatives, which are known for their diverse biological activities and utility in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(3,5-dimethylphenyl)methanone typically involves a multi-step reaction sequence. The process begins with the condensation of benzyl mercaptan with an appropriate imidazole derivative under controlled conditions. This is followed by the introduction of the 3,5-dimethylphenyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity of the final product.

Industrial Production Methods: While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production on a larger scale.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazole ring or the benzyl group, resulting in various reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry: In chemistry, (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(3,5-dimethylphenyl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: The compound has potential applications in biological research, particularly in studying enzyme interactions and protein-ligand binding. Its imidazole ring is known to interact with various biological targets, making it a valuable tool in biochemical studies.

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Imidazole derivatives are known for their antimicrobial, antifungal, and anticancer activities, and this compound is no exception. Researchers are exploring its efficacy in treating various diseases.

Industry: In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(3,5-dimethylphenyl)methanone involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, modulating their activity. The benzylsulfanyl group can interact with thiol groups in proteins, affecting their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

  • (2-Benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(4-nitrophenyl)methanone
  • (2-Benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(2-nitrophenyl)methanone
  • (2-Benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(4-morpholin-4-ylsulfonylphenyl)methanone

Comparison: Compared to these similar compounds, (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(3,5-dimethylphenyl)methanone stands out due to its unique 3,5-dimethylphenyl group. This structural difference can lead to variations in its chemical reactivity and biological activity, making it a distinct and valuable compound for research and industrial applications.

Properties

IUPAC Name

(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(3,5-dimethylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2OS/c1-14-10-15(2)12-17(11-14)18(22)21-9-8-20-19(21)23-13-16-6-4-3-5-7-16/h3-7,10-12H,8-9,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIJDYVBBNNMBEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)N2CCN=C2SCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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